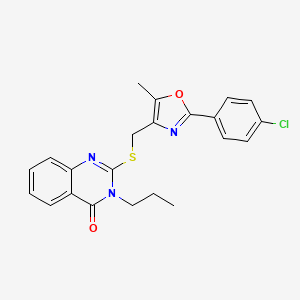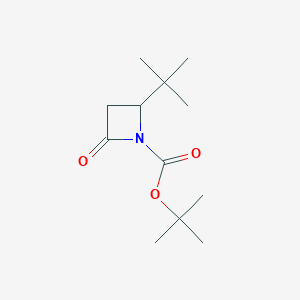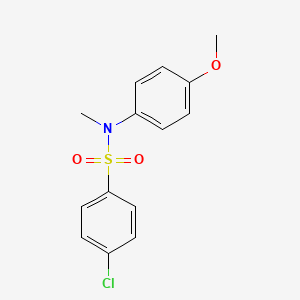![molecular formula C14H15BrN2OS2 B2361923 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide CAS No. 1241163-75-6](/img/structure/B2361923.png)
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide is a synthetic organic compound characterized by the presence of a bromo-substituted phenyl group, a sulfanyl linkage, and a cyanothiolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the bromo-substituted phenyl precursor. This precursor is then subjected to a series of reactions to introduce the sulfanyl and cyanothiolan groups. Common reagents used in these reactions include brominating agents, thiolating agents, and cyanating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methylphenyl derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
科学的研究の応用
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide involves its interaction with specific molecular targets. The bromo-substituted phenyl group and the cyanothiolan ring may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide: shares similarities with other bromo-substituted phenyl compounds and thiol-containing molecules.
N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a related compound with a different heterocyclic ring.
Uniqueness
The unique combination of a bromo-substituted phenyl group, a sulfanyl linkage, and a cyanothiolan ring in this compound distinguishes it from other compounds
特性
IUPAC Name |
2-(4-bromo-2-methylphenyl)sulfanyl-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS2/c1-10-6-11(15)2-3-12(10)20-7-13(18)17-14(8-16)4-5-19-9-14/h2-3,6H,4-5,7,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGAPNVWKPKDMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)SCC(=O)NC2(CCSC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)
![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)
![5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2361842.png)



![2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2361848.png)



![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)
![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)


